

# chemical properties of 5-sulfosalicylic acid dihydrate in solution

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disodium sulfosalicylate*

Cat. No.: *B1400435*

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of 5-Sulfosalicylic Acid Dihydrate in Solution

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

5-Sulfosalicylic acid dihydrate (SSA) is a triprotic aromatic acid widely utilized in analytical chemistry, biochemistry, and various industrial processes. Structurally, it is a derivative of salicylic acid with a sulfonic acid group at the 5-position of the benzene ring.[\[1\]](#) This modification significantly enhances its water solubility and acidic properties compared to its parent compound, salicylic acid. In solution, its chemical behavior is dominated by its acidic nature, its capacity for protein precipitation, and its potent ability to form stable chelate complexes with a wide range of metal ions. This guide provides a comprehensive overview of these core chemical properties, supported by quantitative data and detailed experimental protocols.

## Physicochemical Properties

5-Sulfosalicylic acid dihydrate is a white to off-white crystalline solid.[\[2\]](#) Its key physical and chemical properties are summarized below.

| Property            | Value                                                            | Reference(s) |
|---------------------|------------------------------------------------------------------|--------------|
| IUPAC Name          | 2-Hydroxy-5-sulfobenzoic acid dihydrate                          | [3]          |
| CAS Number          | 5965-83-3                                                        | [4]          |
| Molecular Formula   | C <sub>7</sub> H <sub>6</sub> O <sub>6</sub> S·2H <sub>2</sub> O |              |
| Molecular Weight    | 254.22 g/mol                                                     |              |
| Appearance          | White crystalline powder                                         | [2]          |
| Melting Point       | 105-110 °C                                                       |              |
| Solubility in Water | 100 mg/mL                                                        | [5]          |
| Other Solubilities  | Soluble in alcohol and ether                                     | [5]          |
| Stability           | Stable under normal conditions; light-sensitive                  |              |

## Acid-Base Properties in Solution

5-Sulfosalicylic acid is a triprotic acid, possessing three ionizable protons corresponding to the sulfonic acid, carboxylic acid, and phenolic hydroxyl groups. The sulfonic acid group is highly acidic and is typically fully deprotonated in aqueous solutions. The dissociation of the carboxylic and phenolic protons occurs at higher pH values.

## Dissociation Equilibria and pKa Values

The stepwise dissociation of 5-sulfosalicylic acid (H<sub>3</sub>L) in an aqueous solution can be represented as follows:

- H<sub>3</sub>L ⇌ H<sub>2</sub>L<sup>-</sup> + H<sup>+</sup> (Sulfonic Acid Dissociation)
- H<sub>2</sub>L<sup>-</sup> ⇌ HL<sup>2-</sup> + H<sup>+</sup> (Carboxylic Acid Dissociation)
- HL<sup>2-</sup> ⇌ L<sup>3-</sup> + H<sup>+</sup> (Phenolic Hydroxyl Dissociation)

The acid dissociation constants ( $pK_a$ ) determine the predominant ionic species at a given pH. While values vary slightly across literature due to differing experimental conditions (temperature, ionic strength), representative values are compiled below.

| Dissociation Step | Functional Group                         | pKa Value | Reference |
|-------------------|------------------------------------------|-----------|-----------|
| $pK_{a1}$         | Sulfonic Acid ( $-\text{SO}_3\text{H}$ ) | < 1       | [6]       |
| $pK_{a2}$         | Carboxylic Acid ( $-\text{COOH}$ )       | ~2.67     | [6]       |
| $pK_{a3}$         | Phenolic Hydroxyl ( $-\text{OH}$ )       | ~11.7     | [7]       |

Note: The first dissociation ( $pK_{a1}$ ) is very strong, and the proton is often considered fully dissociated in most aqueous applications.



[Click to download full resolution via product page](#)

Stepwise dissociation pathway of 5-Sulfosalicylic Acid in aqueous solution.

## Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of pKa values using potentiometric titration, a standard method for measuring acid dissociation constants.

### 1. Materials and Equipment:

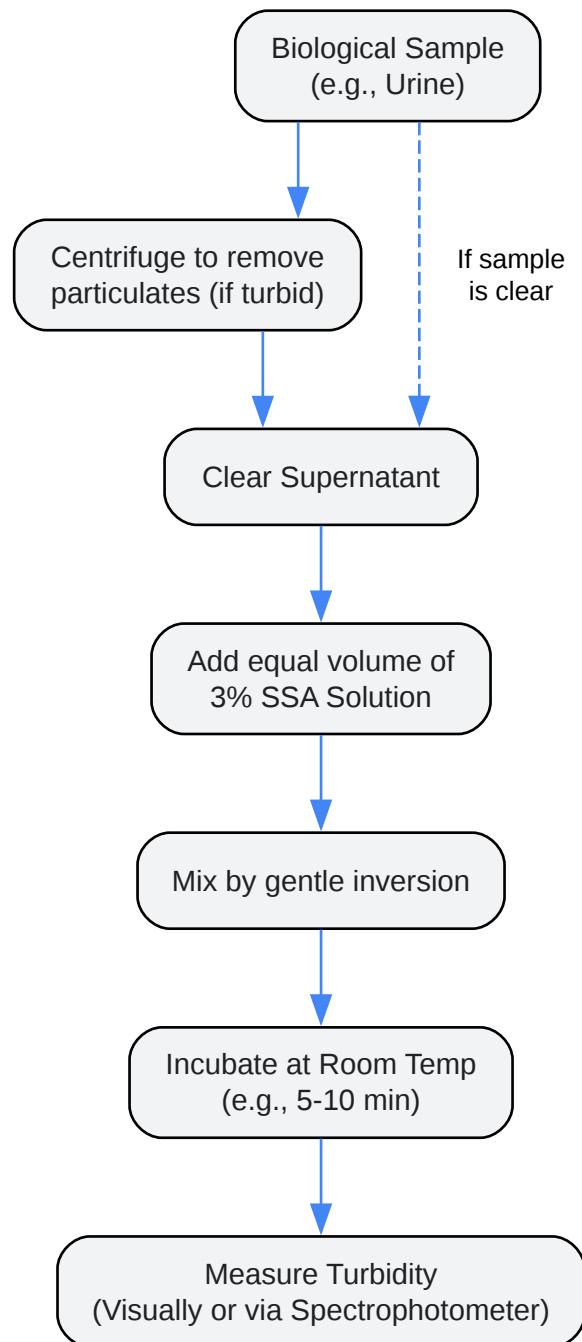
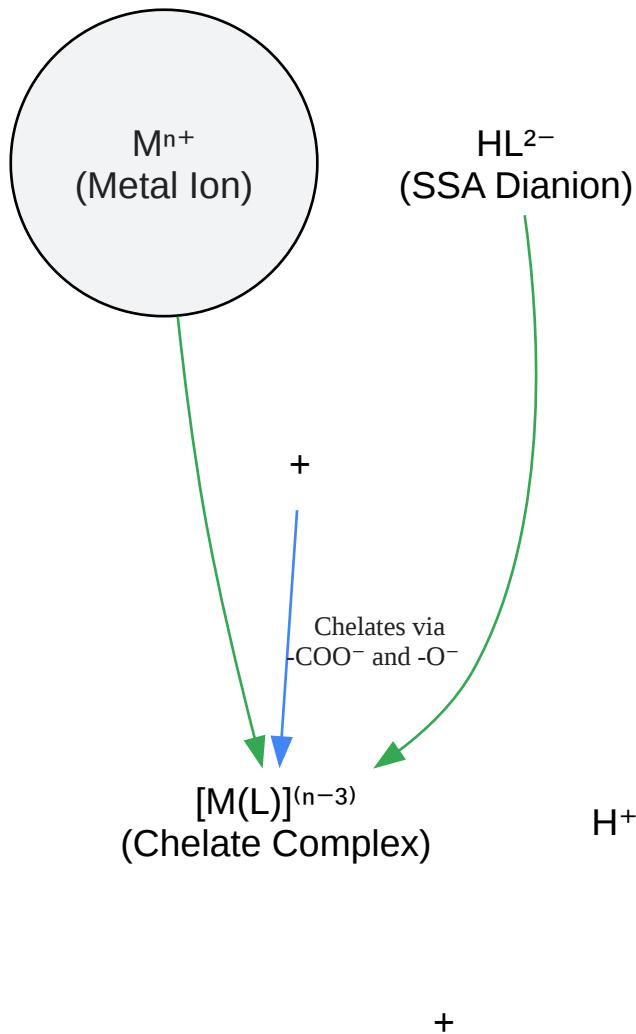
- 5-Sulfosalicylic acid dihydrate
- Standardized 0.1 M NaOH solution (titrant)
- Standardized 0.1 M HCl solution

- High-purity deionized water
- Potassium chloride (KCl) for ionic strength adjustment
- Calibrated pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- 50 mL burette
- Beakers and volumetric flasks

## 2. Procedure:

- Sample Preparation: Accurately weigh a sample of 5-sulfosalicylic acid to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).
- Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.
- Acidification: Lower the initial pH of the solution to ~1.8-2.0 by adding a small volume of 0.1 M HCl. This ensures the titration begins with the fully protonated species.
- Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette.
- Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. Continue the titration until the pH reaches ~12.5.
- Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first derivative ( $\Delta\text{pH}/\Delta V$ ) of the titration curve can be plotted against the volume to accurately determine the equivalence points (inflection points).

## Metal Chelation Properties



The carboxylate and phenolic hydroxyl groups of 5-sulfosalicylic acid form a bidentate chelate, allowing it to bind strongly with a wide variety of metal ions. This property is exploited in metal detection, surface treatment, and complexometric titrations.<sup>[8]</sup> The formation of these complexes is often pH-dependent and results in distinctly colored solutions, which is useful for spectrophotometric analysis.

## Stability of Metal-SSA Complexes

The strength of the interaction between a metal ion ( $M^{n+}$ ) and the SSA ligand ( $L^{3-}$ ) is quantified by the stepwise ( $K$ ) or overall ( $\beta$ ) stability constants. The table below presents the logarithm of stepwise stability constants ( $\log K$ ) for various metal ions with 5-sulfosalicylate.

| Metal Ion | $\log K_1$ | $\log K_2$ | $\log K_3$ | Conditions                         | Reference(s)<br>) |
|-----------|------------|------------|------------|------------------------------------|-------------------|
| Fe(III)   | ~14.5      | ~10.9      | ~7.5       | 25 °C, 0.5 M NaClO <sub>4</sub>    | [1]               |
| Al(III)   | 13.20      | 9.63       | 6.06       | Potentiometric                     | [9]               |
| Cu(II)    | 9.52       | 6.93       | -          | Potentiometric                     | [9]               |
| Ni(II)    | 6.90       | 5.30       | -          | 303 K, 0.16<br>M ionic<br>strength |                   |
| Co(II)    | 6.75       | 5.15       | -          | 303 K, 0.16<br>M ionic<br>strength |                   |
| Zn(II)    | 6.55       | 5.05       | -          | 303 K, 0.16<br>M ionic<br>strength | [10]              |
| U(VI)     | 11.14      | 8.06       | -          | Potentiometric                     | [9]               |

Note:  $K_1$ ,  $K_2$ , and  $K_3$  refer to the formation of  $ML$ ,  $ML_2$ , and  $ML_3$  complexes, respectively.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Sulfosalicylic acid - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.onu.edu.ua [dspace.onu.edu.ua]
- 9. COMPOSITION AND STABILITY OF SOME METAL-5-SULPHOSALICYLATE COMPLEXES (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [chemical properties of 5-sulfosalicylic acid dihydrate in solution]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1400435#chemical-properties-of-5-sulfosalicylic-acid-dihydrate-in-solution>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)